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molecular formula C5H4IN3O2 B3131322 6-Iodo-3-nitro-pyridin-2-ylamine CAS No. 351447-13-7

6-Iodo-3-nitro-pyridin-2-ylamine

Cat. No. B3131322
M. Wt: 265.01 g/mol
InChI Key: OFNGNLQJHMFYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07153862B2

Procedure details

A mixture of 2-amino-6-chloro-3-nitropyridine (5-1) (5.00 g, 28.8 mmol) and 57% HI (100 mL) was stirred for 48 hours at RT. The red-orange colored suspension was filtered to collect the precipitate which was washed with a small amount of water. The resulting yellow solid was suspended in CH2Cl2 (100 mL) and water (50 mL), and triethylamine (5.0 mL) was added while stirring. The layers were separated and the aqueous phase was reextracted with 4:1 CHCl3-isopropanol. The organic layers were combined and concentrated to yield a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4](Cl)[N:3]=1.[IH:12]>>[I:12][C:4]1[N:3]=[C:2]([NH2:1])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
100 mL
Type
reactant
Smiles
I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 48 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The red-orange colored suspension was filtered
CUSTOM
Type
CUSTOM
Details
to collect the precipitate which
WASH
Type
WASH
Details
was washed with a small amount of water
ADDITION
Type
ADDITION
Details
water (50 mL), and triethylamine (5.0 mL) was added
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
IC1=CC=C(C(=N1)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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